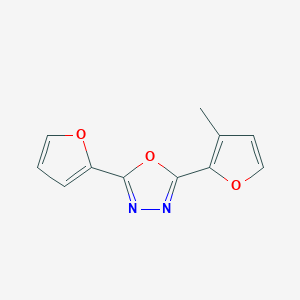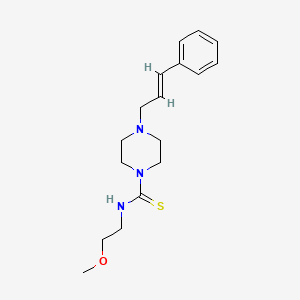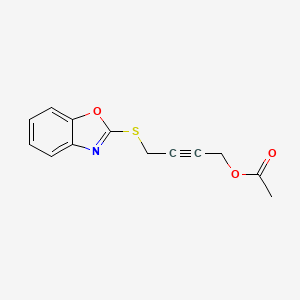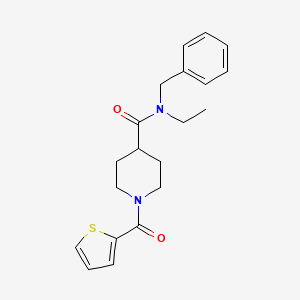
2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, commonly known as Furoxan, is a heterocyclic organic compound. It has a unique structure that makes it useful in various scientific research applications. Furoxan has been studied extensively for its potential use as a therapeutic agent due to its ability to release nitric oxide (NO) in vivo.
Wirkmechanismus
Furoxan releases 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole through a process known as nitric oxide donation. The compound undergoes a chemical reaction with thiol groups in the body, leading to the release of 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The released 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole then activates the soluble guanylate cyclase (sGC) enzyme, leading to the production of cyclic guanosine monophosphate (cGMP). The cGMP then activates various downstream signaling pathways, leading to the physiological effects of 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole.
Biochemical and Physiological Effects:
Furoxan has been shown to have various biochemical and physiological effects. The compound has been shown to induce vasodilation, reduce blood pressure, and inhibit platelet aggregation. Furoxan has also been shown to have anti-inflammatory and anti-tumor effects. Additionally, Furoxan has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Furoxan is its ability to release 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole in a controlled manner, making it a potential candidate for the treatment of various diseases. Additionally, Furoxan has been shown to have low toxicity, making it safe for use in laboratory experiments. However, one of the limitations of Furoxan is its instability in aqueous solutions, making it challenging to use in certain experiments.
Zukünftige Richtungen
For the study of Furoxan include the development of Furoxan-based therapeutics and the understanding of its mechanism of action and downstream signaling pathways.
Wissenschaftliche Forschungsanwendungen
Furoxan has been extensively studied for its potential use as a therapeutic agent due to its ability to release nitric oxide (2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole) in vivo. Nitric oxide is a potent vasodilator that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. Furoxan has been shown to release 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole in a controlled manner, making it a potential candidate for the treatment of various diseases, including hypertension, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-7-4-6-15-9(7)11-13-12-10(16-11)8-3-2-5-14-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSWBXNHRDHJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B4652951.png)


![2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4652978.png)

![2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652998.png)

![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4653014.png)

![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)
![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)


![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)